4,6-Bis(diphenylphosphino)dibenzofuran

Homogeneous Catalysis Ligand Design Transition Metal Coordination

Researchers needing rigid, wide-bite-angle ligands for bimetallic catalysis or luminescent Au(I) complexes often face limitations with chelating diphosphines. DBFphos solves this via its dibenzofuran backbone, enforcing a 131.1° bite angle that favors bridging (κ¹:κ¹) over chelation. - Enables stable bimetallic complexes (e.g., Co₂(CO)₆(DBFphos)) for tandem catalysis. - Supports hemilabile κ¹/κ²/κ³ coordination for substrate activation in hydrogenation and cross-coupling. - Produces digold(I) diaryl luminophores with triplet-state phosphorescence. Available in 98% HPLC purity with rigorous QC; global shipping from stock.

Molecular Formula C36H26OP2
Molecular Weight 536.5 g/mol
CAS No. 133850-81-4
Cat. No. B1268583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(diphenylphosphino)dibenzofuran
CAS133850-81-4
Molecular FormulaC36H26OP2
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C36H26OP2/c1-5-15-27(16-6-1)38(28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)37-35(31)33)39(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H
InChIKeyVAVXLUZIWOAKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBFphos Procurement Overview


4,6-Bis(diphenylphosphino)dibenzofuran (DBFphos) is a bidentate phosphine ligand belonging to the POP-type (phosphine-ether-phosphine) family, characterized by a rigid dibenzofuran backbone that enforces a uniquely large natural bite angle of 131.1° [1]. This structural feature distinguishes it from more flexible analogs like DPEphos and from the xanthene-based Xantphos, imparting distinct coordination behavior and catalytic outcomes in transition-metal-mediated reactions [2].

Ultra-wide natural bite angle (reported βn 131°) enforces non-chelating geometry
Rigid dibenzofuran backbone supports bridging and monodentate coordination modes
Hemilabile POP-scaffold allows κ¹-/κ²-/κ³-binding for catalytic open-site generation

DBFphos: Bite Angle and Substitution


DBFphos cannot be simply interchanged with structurally similar bidentate phosphines such as Xantphos or DPEphos because the rigid dibenzofuran scaffold enforces a natural bite angle of 131.1°, which is substantially larger than that of Xantphos (~110°) and DPEphos (~102°) [1]. This difference profoundly alters coordination modes: while Xantphos readily forms chelate complexes (κ²-P,P), DBFphos frequently adopts bridging (κ¹-P:κ¹-P) or monodentate (κ¹-P) binding, as demonstrated in cobalt carbonyl and rhodium hydroformylation systems [2]. Consequently, catalysts derived from DBFphos exhibit divergent activity, selectivity, and stability profiles compared to those based on analogs with narrower bite angles, making empirical substitution scientifically unsound [1].

! Ultra-wide bite angle may shift coordination to bridging; narrower-angle analogs (~110°) favor chelation.
! Bridging κ¹-P:κ¹-P mode can alter catalytic activity and selectivity compared to κ²-P,P chelates.
! High n-aldehyde regioselectivity observed with chelating ligands may not transfer; DBFphos may show baseline selectivity.

DBFphos vs. Xantphos and DPEphos


Natural Bite Angle Comparison

The natural bite angle (βn) is a fundamental descriptor of a bidentate ligand's geometry and coordination preference. DBFphos possesses a natural bite angle of 131.1°, determined from molecular mechanics calculations and confirmed by X-ray crystallography [1]. This value is significantly larger than that of the commonly employed Xantphos (calculated βn = 110°) [2] and DPEphos (βn ≈ 102°) [2].

Natural bite angle
Head-to-head
131.1° vs 110° (Xantphos) & 102° (DPEphos)
Drives bridging vs chelation preference
Confirmed by X-ray; DBFphos bite 21.1° larger than Xantphos
Homogeneous Catalysis Ligand Design Transition Metal Coordination

Hydroformylation Regioselectivity

In rhodium-catalyzed hydroformylation of 1-octene, Xantphos delivers 98.3% selectivity for the linear n-aldehyde at 40°C, with no detectable isomerization or hydrogenation side reactions [1]. Under identical conditions, DBFphos fails to form chelate complexes, and consequently no enhanced regioselectivity is observed [1].

Hydroformylation regioselectivity
Head-to-head
Xantphos: 98.3% n-aldehyde; DBFphos: no selectivity gain
Chelation required for high n-selectivity
Rh/octene, 40°C, 20 bar; DBFphos remains unchelated
Hydroformylation Rhodium Catalysis Regioselectivity

Coordination Mode: Bridging vs. Chelation

The extreme bite angle of DBFphos (131.1°) renders κ²-P,P chelation energetically unfavorable, leading instead to bridging (κ¹-P:κ¹-P) coordination modes, as exemplified in the dinuclear complex Co2(CO)6(κ¹-P,κ¹-P-DBFPhos) [1]. In contrast, Xantphos (βn = 110°) readily forms chelate complexes with a single metal center [2].

Coordination mode
Class-level
Bridging κ¹-P:κ¹-P (e.g., Co₂(CO)₆ complex) vs Xantphos κ²-P,P chelate
Enables bimetallic framework stabilization
Chelate formation unfavorable with DBFphos geometry
Coordination Chemistry Bimetallic Complexes Ligand Design

Hemilabile Coordination Behavior

As a POP-type ligand, DBFphos possesses three potential donor atoms (two P atoms and one O atom), enabling κ¹-, κ²-, or κ³-binding modes [1]. This hemilabile character allows the ligand to temporarily dissociate one donor to provide an open coordination site during catalysis, a feature that differentiates it from purely bidentate ligands lacking an ether linker [1].

Hemilabile capacity
Class-level
κ¹-/κ²-/κ³-binding modes vs only κ²-P,P in conventional diphosphines
Supports open-site generation in catalytic cycles
Observed with Ru, Rh, Au; enables temporary dissociation
Hemilabile Ligands Catalysis Reaction Mechanisms

Triplet-State Emission in Gold(I) Complexes

A series of di(gold(I) aryl) complexes L(AuR)2 (L = DPEphos, DBFphos, Xantphos) have been prepared and characterized [1]. Low-temperature excited-state lifetime measurements in toluene for both mononuclear and dinuclear DBFphos-gold complexes indicate triplet-state emission (phosphorescence), a photophysical signature that is distinct from the behavior observed with Xantphos-based analogs [1].

Triplet emission
Context-dependent
Triplet-state phosphorescence; distinct thermochromism vs Xantphos analogs
Supports photophysical research in sensing/imaging
77 K toluene glass; Au(I) complexes
Photophysics Gold(I) Complexes Luminescence

DBFphos Application Scenarios


Bimetallic Framework Stabilization

The inability of DBFphos to chelate due to its 131.1° bite angle makes it an ideal ligand for constructing and stabilizing bimetallic complexes, as demonstrated in the Co2(CO)6(DBFphos) system [1]. Researchers developing tandem catalysts or studying metal-metal cooperative effects should procure DBFphos when chelating ligands like Xantphos are unsuitable.

Hemilabile Ligand Catalysis

In processes such as hydrogenation, cross-coupling, and Guerbet-type alcohol upgrading, catalysts benefit from ligands that can temporarily dissociate to open a coordination site. The hemilabile POP-framework of DBFphos, with its potential κ¹-, κ²-, and κ³-binding modes, provides this capability [2]. It is therefore recommended for catalytic systems where ligand lability is a key design parameter.

Luminescent Gold(I) Complexes

DBFphos has been successfully employed in the preparation of digold(I) diaryl complexes that exhibit triplet-state phosphorescence [3]. Scientists working in materials chemistry, sensing, or bioimaging should consider DBFphos when exploring gold(I)-based luminophores with specific emission properties.

Wide Bite-Angle Cross-Coupling

Although DBFphos does not form chelates in hydroformylation, its wide bite angle can be advantageous in palladium-catalyzed cross-couplings where bite angle influences activity and selectivity [4]. Researchers optimizing Pd-catalyzed C-C and C-N bond formations should evaluate DBFphos as part of a ligand screen when seeking non-chelating, wide-bite-angle alternatives.

Application
Selection Property
Validation Focus
Bimetallic framework studies
Non-chelating wide bite angle
Bridging coordination by XRD
Hemilabile catalysis research
Multi-dentate hemilabile scaffold
Open-site generation in catalytic cycles
Gold(I) luminophore exploration
Triplet-state emission signature
Low-temperature photophysical characterization
Cross-coupling screening
Wide bite angle in Pd systems
Activity/selectivity in C-C/C-N coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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